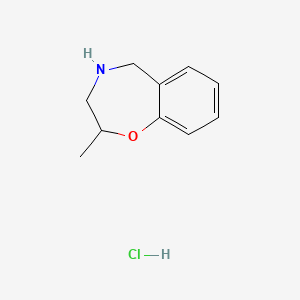

2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8-6-11-7-9-4-2-3-5-10(9)12-8;/h2-5,8,11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLMGWPMJZCTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=CC=CC=C2O1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803595-52-9 | |

| Record name | 2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Eschweiler–Clark reaction, which is used to form the azepine ring . This reaction generally requires the use of formaldehyde and formic acid as reagents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including anticancer properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer.

Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and application-related differences between 2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride and its analogs:

Structural and Functional Insights

- Substituent Effects: Halogenation: Bromine and chlorine substituents (e.g., in 8-bromo-3-methyl and 9-bromo-7-chloro analogs) improve reactivity in cross-coupling reactions and antimicrobial activity . Electron-Donating Groups: Methoxy (9-OCH₃ in ) enhances solubility and hydrogen-bonding capacity, advantageous in drug formulation . Electron-Withdrawing Groups: Nitro (7-NO₂ in ) increases electrophilicity, making the compound suitable for catalytic applications or sensors .

Purity and Stability :

Most analogs are synthesized with ≥95% purity, ensuring reliability in research. Hydrochloride salts universally improve crystallinity and shelf life compared to free bases .

Research and Application Trends

- Pharmaceuticals : Fluorinated (6-F) and methylated (2-CH₃, 3-CH₃) derivatives are prioritized in CNS drug discovery due to enhanced blood-brain barrier penetration .

- Agrochemicals : Brominated analogs (8-Br, 9-Br) serve as intermediates in pesticide synthesis .

- Materials Science : Methoxy and nitro derivatives are explored for optoelectronic materials and sensors .

Limitations and Gaps

- Biological Studies: Limited evidence on in vitro or in vivo efficacy of these compounds; most data focus on synthetic routes and physicochemical properties .

Biologische Aktivität

2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a heterocyclic compound belonging to the benzoxazepine family. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of approximately 199.68 g/mol .

| Property | Value |

|---|---|

| Chemical Formula | C10H14ClNO |

| Molecular Weight | 199.68 g/mol |

| CAS Number | 1803595-52-9 |

| Appearance | White to off-white powder |

| Storage Temperature | Room Temperature |

The biological activity of this compound may be linked to its interaction with various biological targets. Similar compounds have shown the ability to bind to ryanodine receptors (RyR), enhancing the binding affinity of calstabin-1, which is crucial for muscle function and calcium signaling in cells.

Potential Biological Activities

- Muscle Fatigue Reduction : Preliminary studies suggest that this compound may help slow muscle fatigue and reduce damage in exercised models.

- Enzyme Interactions : It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context.

- Signal Transduction : The compound may bind to specific receptors affecting various signal transduction pathways.

Case Studies

- Muscle Performance Study : A study involving exercised mice indicated that administration of this compound resulted in reduced muscle damage and improved recovery times compared to control groups. This suggests a protective effect on muscle tissues during strenuous activity.

- Enzymatic Activity Profiling : In a broader screening of chemicals for their enzymatic interactions, compounds structurally similar to this compound showed significant activity against various enzymes including cholinesterases and cytochrome P450s. This indicates potential for further exploration in drug metabolism and therapeutic applications .

Biochemical Analysis

The compound's interactions with enzymes can influence their conformation and activity. It has been noted for its potential role as an inhibitor or activator in biochemical reactions involving:

- Oxidation : Introduction of oxygen-containing functional groups.

- Reduction : Removal of oxygen or addition of hydrogen atoms.

- Substitution : Replacement of functional groups within the molecule.

Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2,3,4,5-Tetrahydro-1,4-benzoxazepine | Benzoxazepine | Anticancer properties |

| 2,3,4,5-Tetrahydro-1,4-benzothiazepine | Benzothiazepine | Cardiovascular effects |

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt which enhances its solubility and reactivity compared to its analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via ring-opening/cyclization reactions of substituted benzoxazepine precursors. For example, alkylation of secondary amines with halogenated intermediates under reflux in aprotic solvents (e.g., dichloromethane) is common. Acidic conditions (e.g., HCl) are critical for salt formation .

- Optimization : Yield improvements (≥70%) are achievable by controlling stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and using catalytic bases like triethylamine to neutralize HCl byproducts .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

LC-MS : Use reversed-phase C18 columns with mobile phases (methanol/water + 0.1% formic acid) for retention time and mass confirmation (expected [M+H]+ ≈ 210.1) .

NMR : Key signals include δ 1.4–1.6 ppm (CH3), δ 3.2–3.8 ppm (tetrahydrobenzoxazepine ring protons), and δ 7.1–7.5 ppm (aromatic protons) .

HPLC-PDA : Monitor UV absorbance at 254 nm for purity assessment (>95%) .

Q. What are the stability considerations for long-term storage of this compound?

- Storage : Store at −20°C in airtight, light-resistant containers. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the benzoxazepine ring. Stability tests show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across different assay systems?

- Troubleshooting :

- Matrix Effects : In cell-based assays, serum proteins may sequester the compound, reducing apparent activity. Validate using serum-free media or adjust concentrations via equilibrium dialysis .

- Metabolic Interference : Hepatic microsomal enzymes (e.g., CYP3A4) may metabolize the benzoxazepine core. Use enzyme inhibitors (e.g., ketoconazole) to confirm stability .

- Data Normalization : Include reference standards (e.g., known CYP inhibitors) to calibrate inter-laboratory variability .

Q. What computational strategies support structure-activity relationship (SAR) studies for benzoxazepine derivatives?

- In Silico Tools :

Molecular Docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (docking scores <−7.0 kcal/mol suggest high affinity) .

QSAR Models : Train models on datasets of benzoxazepine analogs (e.g., substituent effects at the 2-methyl position) to predict logP and IC50 values .

- Validation : Cross-check predictions with experimental data from analogs like 8-bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride .

Q. How can researchers mitigate interference from matrix components during LC-MS quantification in biological samples?

- Sample Preparation :

Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges preconditioned with methanol/water. Elute with 90% methanol to recover >85% of the compound .

Matrix-Matched Calibration : Spike analyte-free biological matrices (e.g., plasma) with standards to correct for ion suppression/enhancement .

- Instrumentation : Employ high-resolution MS (HRMS) to distinguish isotopic peaks from co-eluting contaminants (mass accuracy <3 ppm) .

Data Contradiction Analysis

Q. Why do solubility values reported in aqueous buffers vary across studies?

- Key Factors :

- pH Dependency : The hydrochloride salt exhibits pH-dependent solubility (e.g., >10 mg/mL at pH 2 vs. <1 mg/mL at pH 7.4). Buffers like PBS (pH 7.4) underestimate solubility compared to gastric fluid models .

- Aggregation : Dynamic light scattering (DLS) reveals nanoparticle formation (>200 nm) at neutral pH, falsely interpreted as precipitation .

Q. How should conflicting cytotoxicity results in primary vs. cancer cell lines be interpreted?

- Mechanistic Insights :

- Off-Target Effects : The compound may inhibit kinases (e.g., MAPK) in cancer cells but not primary cells due to differential expression. Perform kinome-wide profiling (e.g., KINOMEscan) .

- Metabolic Activation : Primary hepatocytes may convert the compound to reactive metabolites (e.g., via N-oxidation), increasing toxicity. Use metabolomics (LC-HRMS) to track metabolite formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.